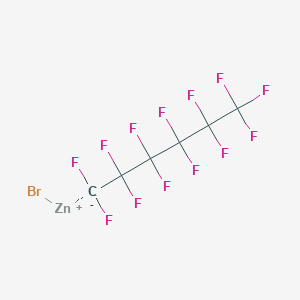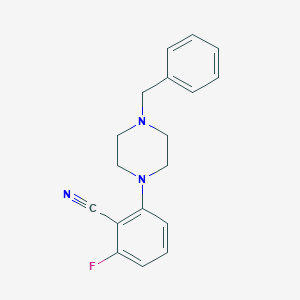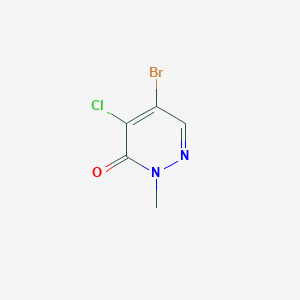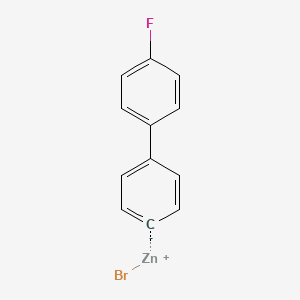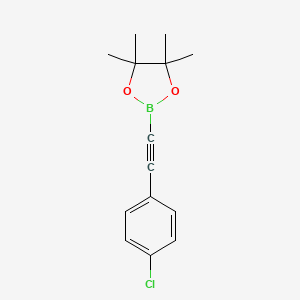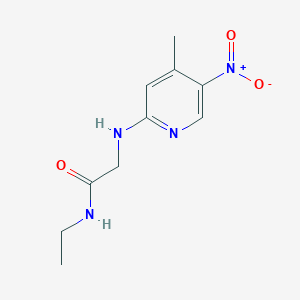![molecular formula C7H14N2 B14893104 2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)
2-Methyl-2,5-diazabicyclo[4.1.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2,5-diazabicyclo[4.1.1]octane is a bicyclic organic compound with a unique structure that includes two nitrogen atoms within a bicyclic framework. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various organic synthesis reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5-diazabicyclo[4.1.1]octane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylpiperazine with formaldehyde and formic acid, leading to the formation of the bicyclic structure. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The compound is typically produced in a highly controlled environment to prevent contamination and ensure purity.
化学反応の分析
Types of Reactions
2-Methyl-2,5-diazabicyclo[4.1.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile, replacing other groups in the substrate molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of polar solvents like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the reaction.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Production of primary and secondary amines.
Substitution: Various substituted derivatives depending on the nature of the substrate and the nucleophile.
科学的研究の応用
2-Methyl-2,5-diazabicyclo[4.1.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its catalytic properties.
作用機序
The mechanism by which 2-Methyl-2,5-diazabicyclo[4.1.1]octane exerts its effects is primarily through its role as a nucleophilic catalyst. The compound’s nitrogen atoms can donate electron pairs, facilitating various chemical reactions. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with similar nucleophilic and basic properties.
Quinuclidine: A bicyclic amine with one nitrogen atom replaced by a carbon atom, used in similar catalytic applications.
Tropane: A bicyclic compound with a nitrogen atom, known for its use in medicinal chemistry.
Uniqueness
2-Methyl-2,5-diazabicyclo[4.1.1]octane is unique due to its specific bicyclic structure and the presence of two nitrogen atoms, which confer high nucleophilicity and basicity. This makes it particularly effective as a catalyst in various organic reactions, distinguishing it from other similar compounds.
特性
分子式 |
C7H14N2 |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
2-methyl-2,5-diazabicyclo[4.1.1]octane |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-8-6-4-7(9)5-6/h6-8H,2-5H2,1H3 |
InChIキー |
CNMJTFHAEBCOIN-UHFFFAOYSA-N |
正規SMILES |
CN1CCNC2CC1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-Cyclopropyl-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14893022.png)
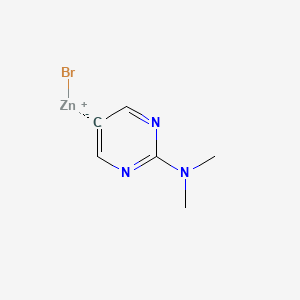


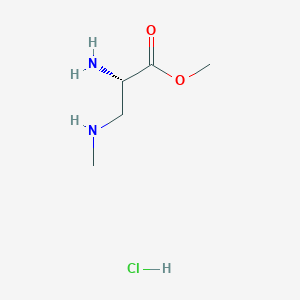

![2-((6-Ethoxy-1h-benzo[d]imidazol-2-yl)thio)propanamide](/img/structure/B14893053.png)
